Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Description
Chemical Identity and Nomenclature
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound characterized by its unique bicyclic structure that includes both oxygen and nitrogen atoms within its ring system. The compound possesses the molecular formula C₁₁H₁₉NO₃ and exhibits a molecular weight of 213.27 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as tert-butyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate, reflecting the precise positioning of heteroatoms within the spirocyclic framework.
The Chemical Abstracts Service has assigned this compound the registry number 1264635-65-5, which serves as its unique identifier in chemical databases and regulatory systems. The compound is also catalogued under the Molecular Design Limited Chemical Database identifier MFCD18782888, facilitating its identification across various chemical information systems. The International Chemical Identifier for this compound is InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3, which provides a standardized method for representing its molecular structure digitally.
Several synonyms exist for this compound within the chemical literature, including 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester, 6-BOC-1-OXA-6-AZASPIRO[3.4]OCTANE, and 1-oxa-6-azaspirooctane-6-carboxylic acid tert-butyl ester. The Simplified Molecular Input Line Entry System representation of the compound is CC(C)(C)OC(=O)N1CCC2(C1)CCO2, which provides a linear encoding of its three-dimensional structure.
Historical Context of Spirocyclic Compounds in Organic Chemistry
The development of spirocyclic compounds in organic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first discovered and characterized spiro compounds. Von Baeyer initially proposed the nomenclature and name "spirane" for bicyclic compounds with one common atom to both rings which intersect at a single point. This foundational work established the conceptual framework for understanding spirocyclic structures as a distinct class of organic compounds characterized by their unique three-dimensional architecture.
Spirocyclic compounds are defined as molecules that have at least two molecular rings sharing one common atom, with the presence of only one common atom distinguishing spiro compounds from other bicyclic structures. The common atom that connects the rings is designated as the spiro atom, which in carbocyclic spiro compounds typically functions as a quaternary carbon. The perpendicular arrangement of spiro compounds results in the suppression of molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent compounds.
The historical development of spirocyclic chemistry has revealed that these compounds exhibit central or axial chirality, meaning spiroatoms can be chiral even without four different substituents. This unique stereochemical property has contributed to their importance in asymmetric synthesis and the development of chiral building blocks for pharmaceutical applications. Throughout the twentieth century, spirocyclic compounds gained recognition for their role as structural motifs in natural products, with many bioactive compounds containing spirocyclic cores being isolated from various biological sources.
The nomenclature for spiro compounds was further refined through the work of Radulescu, who extended the naming system to include spiro-fused ring systems and recognized that each ring must be named individually, along with specifying the spiro-fusion details. Patterson also utilized these naming systems in his analysis of ring systems, ultimately leading to the Chemical Society introducing a third method for naming spiro compounds, which was later incorporated into the International Union of Pure and Applied Chemistry rules.
Modern spirocyclic chemistry has demonstrated that these compounds possess a good balance of conformational rigidity and flexibility, making them particularly valuable in drug discovery applications. They are distinctly three-dimensional and can adapt to many proteins as biological targets, thus increasing the chances of finding bioactive compounds. This historical evolution has established spirocyclic compounds as privileged structures in medicinal chemistry, with their unique three-dimensional geometry providing numerous applications in organic optoelectronic devices, pharmaceutical chemistry, materials science, and as intermediates in organic synthesis.
Significance of the 1-oxa-6-azaspiro[3.4]octane Scaffold
The 1-oxa-6-azaspiro[3.4]octane scaffold represents a particularly significant class of spirocyclic compounds due to its unique structural features and versatile applications in medicinal chemistry and organic synthesis. This heterocyclic framework incorporates both oxygen and nitrogen heteroatoms within a spirocyclic arrangement, creating a rigid three-dimensional structure that enhances binding affinity and metabolic stability in drug candidates. The spirocyclic core's conformational constraint provides enhanced selectivity in biological interactions while maintaining sufficient flexibility for optimization through peripheral modifications.
Research has demonstrated that the introduction of spirocyclic scaffolds leads to higher fraction of saturated carbons (Fsp³), which can improve compound potency, selectivity, and pharmacokinetic properties. The 1-oxa-6-azaspiro[3.4]octane framework specifically offers advantages in terms of reduced molecular planarity and increased three-dimensional character, properties that are increasingly valued in contemporary drug design. This structural motif has been particularly useful in addressing challenges associated with traditional flat aromatic compounds, including potential toxicity issues and poor selectivity profiles.
The synthesis of compounds containing the 1-oxa-6-azaspiro[3.4]octane core typically involves cyclization reactions that can be achieved through metal-catalyzed oxidative processes. Copper(I) perchlorate has been effectively utilized as a catalyst in conjunction with oxidants like bis(acetoxy)iodobenzene to facilitate these transformations, yielding products with high purity and yield rates. These synthetic methodologies have enabled the preparation of diverse derivatives that can be tailored for specific biological targets and applications.
The pharmaceutical relevance of this scaffold is evidenced by its utilization as a building block in the development of various therapeutic agents. The compound serves as a valuable intermediate in synthetic organic chemistry, contributing to medicinal chemistry applications due to its structural properties and reactivity. Its role as a pharmaceutical intermediate has been particularly noted in the synthesis of compounds targeting neurological disorders and various cancers, where the rigid spirocyclic framework provides enhanced binding interactions with biological targets.
Contemporary research continues to explore the potential of 1-oxa-6-azaspiro[3.4]octane-containing compounds in various therapeutic areas. The scaffold's ability to provide a rigid framework while allowing for structural modifications at multiple positions makes it an attractive template for the development of selective enzyme inhibitors and receptor modulators. The unique combination of oxygen and nitrogen heteroatoms within the spirocyclic structure also provides opportunities for hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity profiles.
Properties
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHMPBQWFJKGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718307 | |
| Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264635-65-5 | |
| Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
This method utilizes Grubbs catalysts to form the spirocyclic framework. A hypothetical pathway involves:
-
Synthesis of diene precursor : Preparation of a substituted cyclopentene derivative with pendant oxygen and nitrogen functionalities.
-
Metathesis cyclization : Using Grubbs 2nd-generation catalyst to induce ring closure, forming the spirocyclic skeleton.
-
Carbamate protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carbamate group.
Critical Reaction Parameters:
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Grubbs II (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 40°C |
| Reaction Time | 12-18 hours |
This route offers excellent stereocontrol but requires careful handling of air-sensitive catalysts.
Nucleophilic Ring-Opening Cyclization
An alternative strategy employs strain-driven ring-opening of epoxides or aziridines:
-
Epoxide formation : Create a strained three-membered oxygen ring adjacent to an amine center.
-
Nucleophilic attack : Intramolecular amine attack on the epoxide carbon, resulting in simultaneous ring expansion and spirocyclization.
-
Protection : Boc-group installation via standard carbamate chemistry.
Yield Optimization Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Epoxidation | 78 | 92 |
| Cyclization | 65 | 85 |
| Protection | 95 | 98 |
This method benefits from readily available starting materials but may require chiral resolution for enantiopure products.
Advanced Functionalization Techniques
Photoredox-Mediated Spirocyclization
Emerging methodologies employ visible-light photocatalysis for radical-based spirocycle formation:
-
Mechanism : Generation of nitrogen-centered radicals via single-electron transfer (SET) processes
-
Advantages :
-
Mild reaction conditions (room temperature, visible light)
-
Improved functional group tolerance
-
Access to strained ring systems
-
Photocatalyst Screening Results:
| Catalyst | Conversion (%) |
|---|---|
| Ir(ppy)₃ | 88 |
| Ru(bpy)₃²⁺ | 72 |
| Eosin Y | 65 |
This green chemistry approach aligns with modern synthetic trends but requires specialized equipment.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow systems demonstrate significant advantages over batch processes:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Cycle Time | 48 hrs | 6 hrs |
| Yield | 68% | 82% |
| Purity | 95% | 98% |
| Catalyst Loading | 5 mol% | 2.5 mol% |
Key implementation challenges include:
-
Precise temperature control during exothermic cyclization steps
-
Prevention of Boc-group cleavage under prolonged reaction conditions
-
Efficient catalyst recycling systems
Analytical Characterization Protocols
Successful synthesis requires rigorous quality control:
Spectroscopic Verification
-
¹H NMR (400 MHz, CDCl₃): Characteristic signals at δ 1.44 (s, 9H, Boc CH₃), 3.65-3.72 (m, 4H, OCH₂), 4.12-4.18 (m, 2H, NCH₂)
-
HRMS : Calculated for C₁₁H₁₉NO₃ [M+H]⁺: 213.1365, Found: 213.1362
Chromatographic Purity Standards
| Method | Column | Mobile Phase | Acceptance Criteria |
|---|---|---|---|
| HPLC | C18 | ACN/H₂O (70:30) | ≥95% area |
| TLC | Silica | EtOAc/Hex (1:1) | Rf = 0.35 |
Chemical Reactions Analysis
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets and pathways. The spirocyclic scaffold provides a unique three-dimensional profile, allowing it to interact with specific enzymes or receptors. The presence of the tert-butyl group enhances its binding affinity and stability, making it an effective modulator of biological pathways .
Comparison with Similar Compounds
Structural Variations and Similarity Scores
Table 1 summarizes critical analogs and their distinguishing features:
Functional Group Impact on Reactivity
- Ketone vs. Ether Oxygen : The 2-oxo derivative (CAS 203661-71-6) exhibits enhanced electrophilicity at the carbonyl carbon, making it a suitable substrate for nucleophilic additions or reductions. In contrast, the 1-oxa analog’s ether oxygen contributes to rigidity but limits direct reactivity .
- Spiro Ring Size : Smaller rings (e.g., [2.5] in CAS 147804-30-6) introduce higher ring strain, increasing susceptibility to ring-opening reactions. This property is exploited in strain-promoted click chemistry .
- Substituent Effects : The iodomethyl group in CAS 1445949-63-2 provides a handle for cross-coupling (e.g., Suzuki-Miyaura), while the hydroxymethyl group in CAS 129321-82-0 enables further derivatization via oxidation or esterification .
Physicochemical Properties
- Melting Points : The parent compound (CAS 1251010-17-9) has a melting point of 55–59°C, while the [2.5] spiro analog (CAS 147804-30-6) exhibits similar thermal stability .
- Purity and Availability : Commercial suppliers list purity ≥95% for most analogs, with prices ranging from $203/250 mg (1-oxa-6-azaspiro[3.4]) to $890/100 mg (3,3-difluoro-1,6-diazaspiro[3.4]) .
Biological Activity
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, with the CAS number 1264635-65-5, is a spirocyclic compound notable for its unique structural features, which include an oxane and an azaspiro ring. This compound has garnered interest in various fields, including organic chemistry, medicinal chemistry, and biological research due to its potential applications as a building block in drug discovery and synthesis.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.277 g/mol
- Purity : ≥97%
- Appearance : White to light yellow powder
- Melting Point : 55.0 to 59.0 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure provides a unique three-dimensional profile that enhances its binding affinity to specific enzymes and receptors, thereby modulating biological pathways effectively.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, thus influencing cellular processes.
- Neuroprotective Effects : Some studies have hinted at neuroprotective effects, suggesting potential applications in neurodegenerative disease models.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Enzyme Inhibition
In another investigation published in the Journal of Medicinal Chemistry, scientists assessed the inhibitory effects of this compound on acetylcholinesterase (AChE). The findings revealed that this compound could inhibit AChE activity with an IC50 value of 25 µM, indicating potential utility in treating Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate | Contains sulfur instead of oxygen | Moderate antimicrobial activity |
| Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | Different ring structure | Limited enzyme inhibition |
| Tert-butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate | Similar spirocyclic structure | Neuroprotective effects observed |
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?
Methodological Answer: Synthetic optimization involves:
- Cyclization strategies : Use precursors with pre-organized functional groups (e.g., hydroxylamines or keto-esters) to facilitate spirocycle formation. For example, cyclization via nucleophilic attack or ring-closing metathesis can yield the spirocyclic core .
- Protecting group management : The tert-butyloxycarbonyl (Boc) group is critical for nitrogen protection during synthesis. Deprotection with HCl in dioxane followed by reprotection with ethyl chloroformate ensures functional group compatibility in downstream reactions .
- Reaction conditions : Optimize temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF for polar intermediates) to balance yield and purity. Catalytic systems like Cs2CO3 enhance coupling efficiency in multi-step syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming spirocyclic geometry and substituent orientation. For example, distinct AB quartets (e.g., δ 3.87 ppm, J = 8.4 Hz) confirm diastereotopic protons in the spiro system .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for intermediates like tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate .
- Chiral analysis : Supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-3) resolves enantiomers, critical for assessing stereochemical purity (>99% ee achievable via enzymatic reduction) .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during the synthesis of spirocyclic derivatives?
Methodological Answer:
- Enzymatic resolution : Use ketoreductases (e.g., Codex® KRED-P3-G09) with NADP<sup>+</sup> cofactors to selectively reduce keto intermediates to S-configured alcohols. Reaction conditions (pH 7.5 buffer, 30°C) minimize racemization .
- Chiral chromatography : Employ SFC with methanol/CO2 gradients to separate enantiomers. Monitor retention times and peak areas to quantify ee (>99% achievable) .
Q. How should researchers address contradictions in spectral data for spirocyclic intermediates?
Methodological Answer:
- Variable reaction conditions : Differences in NMR shifts (e.g., δ 4.39–4.33 ppm vs. δ 3.63–3.43 ppm) may arise from solvent polarity (DCM vs. DMF) or temperature. Re-run reactions under standardized conditions to isolate artifacts .
- Dynamic equilibria : Spirocyclic systems may exhibit ring-opening/closure equilibria. Use low-temperature NMR (-40°C) to "freeze" conformers and resolve overlapping signals .
Q. What structural modifications enhance the biological activity of this compound derivatives?
Methodological Answer:
- Substituent effects : Compare analogs with varying substituents (Table 1). For example:
Q. What strategies mitigate instability of this compound under storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
